molecular formula C18H15FN4O3S B12294104 Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide

Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide

Cat. No.: B12294104
M. Wt: 386.4 g/mol
InChI Key: RKYRWQBKSRLNLX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide is a complex organic compound that belongs to the class of benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide typically involves multi-step organic reactions. Common synthetic routes may include:

    Nitration and Reduction: Starting with benzoic acid, nitration followed by reduction can introduce amino groups.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor.

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Hydrazide Formation: The final step involves the formation of the hydrazide group, typically using hydrazine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like 2-fluorobenzoic acid, 3-methylbenzoic acid.

    Pyridazine Derivatives: Compounds like 4-pyridazinylbenzoic acid.

    Sulfonyl Hydrazides: Compounds like phenylsulfonylhydrazine.

Uniqueness

Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Conclusion

This compound is a complex and versatile compound with significant potential in scientific research and industrial applications

Properties

Molecular Formula

C18H15FN4O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-pyridazin-4-ylbenzohydrazide

InChI

InChI=1S/C18H15FN4O3S/c1-12-9-14(13-7-8-20-21-11-13)10-16(17(12)19)18(24)22-23-27(25,26)15-5-3-2-4-6-15/h2-11,23H,1H3,(H,22,24)

InChI Key

RKYRWQBKSRLNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CN=NC=C3

Origin of Product

United States

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